5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide

Vue d'ensemble

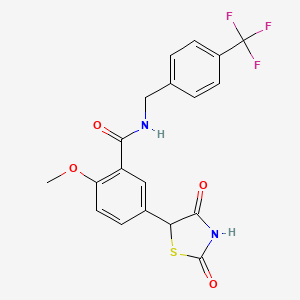

Description

5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is a complex organic compound featuring a thiazolidine ring, a methoxy group, and a trifluoromethylbenzyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 2,4-dioxothiazolidine-5-acetic acid with appropriate benzyl halides under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research indicates that compounds similar to 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide exhibit significant anti-inflammatory properties. For instance, derivatives of thiazolidinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that these compounds can effectively reduce inflammation markers, suggesting their potential as anti-inflammatory agents in clinical settings .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies have shown that thiazolidinedione derivatives possess the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and cancer .

Metabolic Regulation

This compound has been investigated for its role as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression related to glucose and lipid metabolism. The compound has shown promise in modulating metabolic pathways and may be beneficial in treating metabolic disorders such as diabetes .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of a thiazolidinone derivative similar to the compound . The results indicated a significant reduction in leukocyte recruitment during acute inflammation models in mice. This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .

Case Study 2: In vitro Metabolism

Another investigation focused on the metabolic pathways of a closely related compound, MK-0767, which is structurally similar to this compound. The study provided insights into its pharmacokinetics and highlighted the importance of understanding metabolic stability for drug development .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or DNA, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiazolidine derivatives and benzamide analogs. Examples include:

- 2,4-dioxothiazolidine-5-acetic acid

- 2-methoxybenzamide

- N-(4-(trifluoromethyl)benzyl)benzamide .

Uniqueness

5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is unique due to its combination of a thiazolidine ring, methoxy group, and trifluoromethylbenzyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Activité Biologique

5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide, also known as MK-0767, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of MK-0767 is C20H17F3N2O4S, and it features a thiazolidine ring structure which is integral to its biological activity. The presence of trifluoromethyl and methoxy groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. A study focusing on similar thiazolidine derivatives found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound Name | MIC (mg/L) | Active Against |

|---|---|---|

| Compound A | 3.91 | E. coli |

| Compound B | 4.50 | S. aureus |

| MK-0767 | TBD | TBD |

Antitumor Activity

MK-0767 has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells across various lines, showing promise as a potential therapeutic agent . The compound's activity was evaluated using standard cancer cell lines, revealing a notable reduction in cell viability.

Case Study: Antitumor Efficacy

In a study assessing the efficacy of MK-0767 on lung cancer cell lines A549 and HCC827, significant cytotoxic effects were observed with IC50 values indicating potent activity at low concentrations . The results suggested that MK-0767 could be a viable candidate for further development as an antitumor drug.

The biological activity of MK-0767 is believed to be mediated through multiple mechanisms. Research suggests that it may interact with specific cellular pathways involved in cell growth and apoptosis. The detailed structure-activity relationship (SAR) analysis indicates that modifications to the thiazolidine core can significantly influence both antimicrobial and antitumor activities .

Safety and Toxicity

While MK-0767 shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary studies indicate that some derivatives exhibit low toxicity at concentrations effective against pathogens . However, further toxicological evaluations are necessary to ensure safety in clinical applications.

Propriétés

Numéro CAS |

934017-32-0 |

|---|---|

Formule moléculaire |

C20H17F3N2O5 |

Poids moléculaire |

422.4 g/mol |

Nom IUPAC |

5-[(2,4-dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |

InChI |

InChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |

Clé InChI |

ORZMUVMQJPGFOM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

SMILES canonique |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MK 0767; MK-0767; MK0767 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.